1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol
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Overview
Description
1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with fluorine atoms, a nitrophenoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Ring: Starting from a suitable diamine and a carboxylic acid derivative, the benzimidazole ring is formed through a cyclization reaction.
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions of the benzimidazole ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: The nitrophenoxy group is introduced via an etherification reaction, where a nitrophenol derivative reacts with an appropriate alkyl halide.
Propanol Attachment: The final step involves the attachment of the propanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
1-(5,6-Dichlorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol: Similar structure with chlorine atoms instead of fluorine.
1-(5,6-Difluorobenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol: Similar structure with the nitro group in a different position.
1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-aminophenoxy)propan-2-ol: Similar structure with an amino group instead of a nitro group.
Uniqueness: 1-(5,6-Difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the nitrophenoxy group may contribute to specific interactions with biological targets.
Properties
IUPAC Name |
1-(5,6-difluorobenzimidazol-1-yl)-3-(3-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-13-5-15-16(6-14(13)18)20(9-19-15)7-11(22)8-25-12-3-1-2-10(4-12)21(23)24/h1-6,9,11,22H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBYIRQYLOEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN2C=NC3=CC(=C(C=C32)F)F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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